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For researchers, scientists, and drug development professionals, understanding the intricate
process of ribosome assembly is paramount. This guide provides a comprehensive comparison
of the Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) associated ubiquitously
expressed (FAU) protein, also known as ribosomal protein S30 (eS30), with other key
ribosomal proteins involved in the biogenesis of functional ribosomes. We delve into the
experimental data validating its crucial role and provide detailed methodologies for the key
experiments cited.

The FAU protein is a fundamental component of the 40S ribosomal subunit, essential for
protein synthesis. It is synthesized as a precursor fusion protein, FUBI-eS30, where a ubiquitin-
like protein (FUBI) is attached to the N-terminus of the mature eS30 protein. The timely and
precise removal of this FUBI moiety is a critical checkpoint in the maturation of the 40S
ribosomal subunit.

FAU's Central Role in 40S Subunit Maturation

The journey of FAU from a fusion protein to a functional component of the ribosome is a tightly
regulated process. The deubiquitinase USP36 is responsible for cleaving FUBI from eS30, a
necessary step for the final maturation of pre-40S ribosomal particles.[1][2][3][4][5] Failure to
remove the FUBI portion leads to significant defects in ribosome biogenesis, specifically
impairing the late cytoplasmic steps of 40S maturation. This includes the incorrect processing
of the 18S ribosomal RNA (rRNA) and the failure to recycle late-acting ribosome biogenesis
factors.[3][5]
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Expression of non-cleavable FUBI-eS30 mutants results in the accumulation of immature 40S
subunits that are unable to participate in translation.[2][3] This highlights the essential nature of
the FUBI cleavage for the production of translationally competent ribosomes.

A Comparative Look: FAU vs. Other Ubiquitin-Fused
Ribosomal Proteins

While the fusion of a ubiquitin-like protein to a ribosomal protein is a key feature of FAU, it is
not a unique phenomenon. In humans, ribosomal proteins eS31 (RPS27A) and eL40 (RPL40)
are also synthesized as fusion proteins with ubiquitin.[6][7] This shared characteristic suggests
a conserved mechanism for regulating the incorporation of these specific proteins into their
respective ribosomal subunits. However, their specific roles and the consequences of their
dysregulation differ, providing valuable points of comparison.
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Feature

FAU (eS30)

eS31 (RPS27A)

eL40 (RPL40)

Fusion Partner

Ubiquitin-like protein
(FUBD[3]I5][6]

Ubiquitin[6][7]

Ubiquitin[6][7]

Ribosomal Subunit

40S (Small Subunit)[g]

40S (Small Subunit)[g]

60S (Large Subunit)
[9]

Cleaving Enzyme

USP36[1][2][3][4][5]

Not definitively
identified in all
contexts, but
deubiquitinating

enzymes are involved.

Deubiquitinating

enzymes.

Role in Biogenesis

Essential for late
cytoplasmic
maturation of the 40S
subunit and 18S rRNA
processing.[3][5]

Component of the
SSU processome,
involved in the early
stages of small

subunit biogenesis.[8]

Required for 60S
ribosomal subunit
biogenesis and its
export from the
nucleus to the

cytoplasm.

Effect of Impaired

Cleavage/Depletion

Accumulation of non-
functional pre-40S
particles, impaired
18S-E pre-rRNA
processing.[5][10]

Impairs 40S ribosome
biogenesis, leading to
an altered 80S:40S

ratio and can induce a
p53 response in some

cell types.[7][9]

Leads to a moderate
reduction in free 60S
subunits,
accumulation of half-
mers in polysome
profiles, and hinders
the nucleo-
cytoplasmic export of

pre-60S particles.

Visualizing the Pathway and Experimental Workflow

To better understand the processes discussed, the following diagrams illustrate the FAU

processing pathway and a typical experimental workflow for its validation.
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FAU Protein Processing and Incorporation into the 40S Subunit.
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Experimental Workflow for Validating FAU's Role.

Detailed Experimental Protocols

To facilitate the replication and validation of the findings discussed, we provide detailed
methodologies for key experiments.

Northern Blot Analysis for pre-rRNA Processing

This protocol is essential for visualizing and quantifying the accumulation of pre-rRNA
processing intermediates, a hallmark of defective ribosome biogenesis.

1. RNA Extraction:
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Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA
purification kit.

Quantify RNA concentration and assess its integrity using a spectrophotometer and agarose
gel electrophoresis.

. Gel Electrophoresis:
Prepare a 1.2% agarose-formaldehyde denaturing gel.

Denature 5-10 ug of total RNA per sample by heating at 65°C for 15 minutes in a
formaldehyde-containing loading buffer.

Separate the RNA by electrophoresis at 5 V/cm until the bromophenol blue dye has migrated
approximately two-thirds of the gel length.

. RNA Transfer:

Transfer the RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+)
overnight via capillary transfer using 10x SSC buffer.

UV-crosslink the RNA to the membrane.
. Hybridization:

Pre-hybridize the membrane in a hybridization buffer (e.g., ULTRAhyb™) at 42°C for at least
30 minutes.

Prepare a radiolabeled or digoxigenin (DIG)-labeled oligonucleotide probe specific to the
internal transcribed spacer 1 (ITS1) region of the pre-rRNA to detect the 18S-E intermediate.
A common probe sequence for human ITS1 is 5'-
CCTCGCCCTCCGGGCTCCGTTAATGATC-3.

Add the labeled probe to the hybridization buffer and incubate overnight at 42°C.

. Washing and Detection:
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e Wash the membrane with increasing stringency (decreasing SSC concentration and
increasing temperature) to remove non-specific probe binding.

o For radiolabeled probes, expose the membrane to a phosphor screen and visualize using a
phosphorimager.

o For DIG-labeled probes, perform chemiluminescent detection according to the
manufacturer's instructions.

6. Quantification:

o Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the
levels of pre-rRNA intermediates to a loading control, such as 18S or 28S rRNA, or a
housekeeping gene mRNA like GAPDH.[10][11][12][13][14]

Ribosome Profiling

Ribosome profiling provides a genome-wide snapshot of translation by sequencing ribosome-
protected mRNA fragments.

1. Cell Lysis and Ribosome Footprinting:

» Treat cells with cycloheximide (100 pg/mL) for 1 minute to arrest translating ribosomes.
e Lyse cells in a polysome lysis buffer containing cycloheximide.

o Treat the lysate with RNase | to digest mRNA not protected by ribosomes.

o Stop the digestion with a ribonuclease inhibitor.

2. Ribosome Isolation:

o Layer the RNase I-treated lysate onto a sucrose gradient (e.g., 10-50%) and centrifuge at
high speed to separate monosomes from polysomes and other cellular components.

o Fractionate the gradient while monitoring absorbance at 254 nm to identify the monosome
peak.
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3. Footprint Extraction:

e Collect the monosome fraction and extract the ribosome-protected mRNA fragments
(footprints) using a phenol-chloroform extraction or a suitable RNA purification kit.

4. Library Preparation for Deep Sequencing:

o Ligate a pre-adenylated linker to the 3' end of the footprints.

» Reverse transcribe the ligated footprints using a specific primer.
 Circularize the resulting cDNA.

o Perform PCR to amplify the library and add sequencing adapters.

5. Sequencing and Data Analysis:

e Sequence the library on a high-throughput sequencing platform.
 Align the sequencing reads to the reference genome or transcriptome.

» Analyze the distribution and density of ribosome footprints to determine translational
efficiency and identify regions of translational regulation.[15][16][17]

In Vitro Translation Assay

This assay allows for the functional assessment of reconstituted ribosomes.
1. Ribosome and Translation Factor Preparation:

» Purify ribosomes from control and experimental cells (e.g., FAU-depleted) through sucrose
cushion centrifugation.

o Prepare a ribosome-free S100 fraction containing translation factors from a suitable source,
such as rabbit reticulocyte lysate.[1][18]

2. In Vitro Translation Reaction:
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e Set up a reaction mixture containing the purified ribosomes, the S100 fraction, an energy
regenerating system (ATP, GTP, creatine phosphate, creatine kinase), amino acids (including
a radiolabeled one like [35S]-methionine), and an in vitro transcribed reporter mRNA (e.qg.,
luciferase).

 Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).
3. Analysis of Translation Products:

o Stop the reaction and analyze the synthesized proteins by SDS-PAGE and autoradiography
to visualize the radiolabeled products.

 Alternatively, if using a luciferase reporter, measure the luminescence to quantify protein
synthesis activity.

4. Quantification:

e Quantify the amount of synthesized protein to compare the translational activity of ribosomes
from different conditions.[1][2][6][19]

Conclusion

The FAU protein plays a non-redundant and critical role in the final maturation stages of the
40S ribosomal subunit. Its unique synthesis as a fusion protein with the ubiquitin-like FUBI
moiety, and the subsequent cleavage by USP36, serves as a crucial quality control step in
ribosome biogenesis. Understanding the intricacies of FAU's function, and how it compares to
other ribosomal proteins with similar fusion modifications, opens new avenues for investigating
ribosomopathies and developing novel therapeutic strategies targeting protein synthesis in
diseases like cancer. The experimental protocols provided herein offer a robust framework for
researchers to further validate and explore the multifaceted role of FAU in the complex
machinery of life.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ribosome-assembly]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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